molecular formula C18H17N3O2S B5764610 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B5764610
M. Wt: 339.4 g/mol
InChI Key: GYOTYHNDRKNEQF-UHFFFAOYSA-N
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Description

"N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide" is a compound within a class of molecules that have garnered attention for their potential in various applications due to their unique chemical structure. These compounds are synthesized through specific chemical reactions and are characterized by their distinctive molecular frameworks, which include thiadiazole rings. Their molecular structure, chemical reactions, and properties are of significant interest in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves amidation reactions, where specific precursors are combined under controlled conditions. For example, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature condition (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through spectroscopic methods, including 1H NMR, IR, and MS, alongside X-ray crystal structure analysis. The structure is characterized by specific intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to the stability and properties of the compound (Banu et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of novel derivatives with potential biological activities. The chemical properties, such as reactivity towards different functional groups, are essential for the modification and enhancement of biological activity (Hovsepyan et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are determined through analytical techniques and are crucial for understanding the compound's behavior in various environments and its applicability in different fields.

Chemical Properties Analysis

The chemical properties, including stability under different conditions and reactivity with various reagents, are vital for the compound's application in synthesis and drug development. Studies on these compounds have explored their potential as inhibitors, anticancer agents, and antimicrobial substances, reflecting their broad applicability and significance in research (Matysiak et al., 2006).

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-7-14(8-10-15)12-17-20-21-18(24-17)19-16(22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOTYHNDRKNEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenylacetamide

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